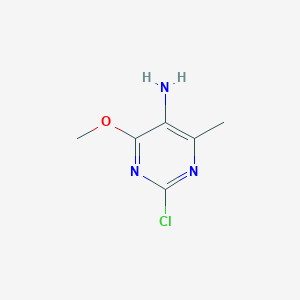
2-chloro-4-methoxy-6-methylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine (2C4M6MPA) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that can be used in a variety of laboratory experiments and has been studied for its potential applications in scientific research.
Wirkmechanismus
2-chloro-4-methoxy-6-methylpyrimidin-5-amine acts as an inhibitor of ACC by binding to the enzyme’s active site and blocking its activity. This inhibits the enzyme’s ability to catalyze the carboxylation of acetyl-CoA, which is a key step in fatty acid biosynthesis. By blocking this reaction, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine can reduce the production of fatty acids, which can lead to a decrease in the growth of certain cancer cell lines.
Biochemical and Physiological Effects
2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of fatty acids, which can lead to a decrease in the growth of certain cancer cell lines. It has also been found to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, which can have anti-inflammatory effects. In addition, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been shown to increase the production of certain antioxidant enzymes, such as superoxide dismutase and catalase, which can have protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-methoxy-6-methylpyrimidin-5-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a potent inhibitor of ACC, which makes it useful for studying the effects of fatty acid biosynthesis inhibition. However, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine also has some limitations. It is a relatively unstable compound, and it is not soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-4-methoxy-6-methylpyrimidin-5-amine. One possibility is to further study its effects on fatty acid biosynthesis and explore its potential as an anti-cancer drug. Another possibility is to investigate its potential as an anti-inflammatory agent and explore its effects on other inflammatory cytokines. Additionally, further research could be done to explore the effects of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine on oxidative stress and antioxidant enzymes. Finally, studies could be conducted to investigate the potential therapeutic uses of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine in the treatment of various diseases.
Synthesemethoden
2-chloro-4-methoxy-6-methylpyrimidin-5-amine can be synthesized from 4-methoxy-6-methylpyrimidine-5-carboxylic acid (4M6MPCA) by a two-step reaction. The first step is a Friedel-Crafts acylation reaction, which involves the reaction of 4M6MPCA with thionyl chloride and acetic anhydride in an inert atmosphere. This reaction produces 4-methoxy-6-methylpyrimidine-5-carboxylic acid 3-chloro-2-chloromethyl ester (4M6MPCA-3C2CM). The second step is a reductive amination reaction, where 4M6MPCA-3C2CM is reacted with hydrazine hydrate in the presence of sodium borohydride to produce 2-chloro-4-methoxy-6-methylpyrimidin-5-amine.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid biosynthesis. 2-chloro-4-methoxy-6-methylpyrimidin-5-amine has also been found to inhibit the growth of certain cancer cell lines and has been studied as a possible drug for the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-6-methylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(8)5(11-2)10-6(7)9-3/h8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCNTGIVZTPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

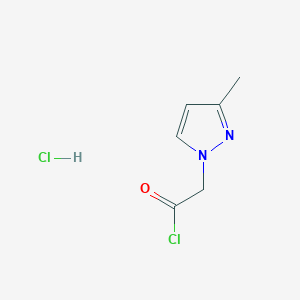




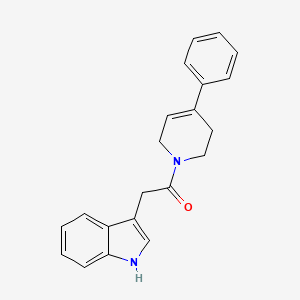

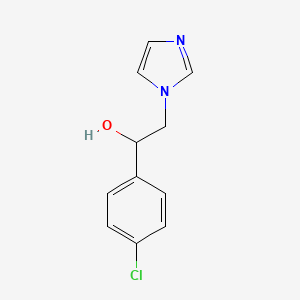
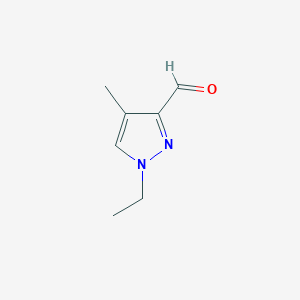
amino}butanoic acid](/img/structure/B6619647.png)

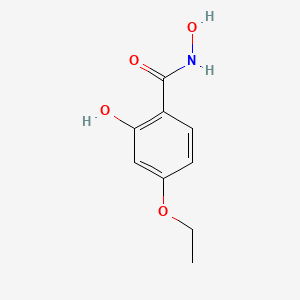

![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)